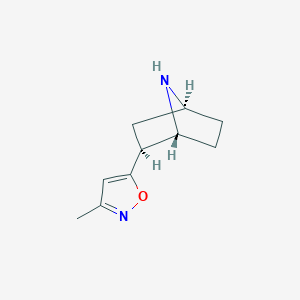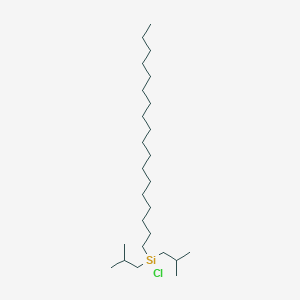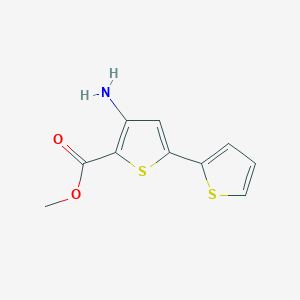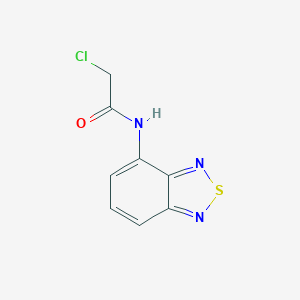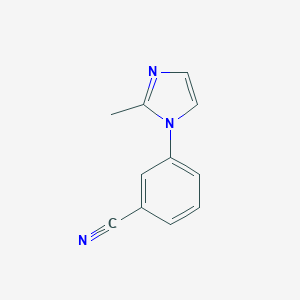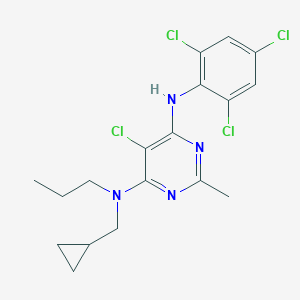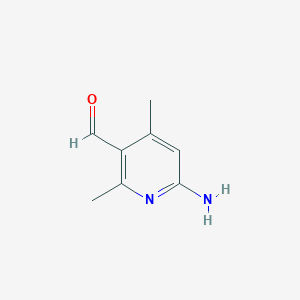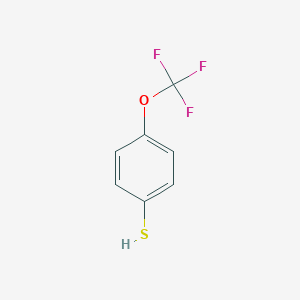
(E)-3-pyridin-4-ylprop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Pyridinyl)acrylamide: is an organic compound that features a pyridine ring attached to an acrylamide moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine and acrylamide functional groups allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Pyridinyl)acrylamide typically involves the reaction of 4-pyridinecarboxaldehyde with acrylamide in the presence of a base. One common method includes the use of a condensation reaction where the aldehyde group of 4-pyridinecarboxaldehyde reacts with the amide group of acrylamide under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial production methods for 3-(4-Pyridinyl)acrylamide are not widely documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This could include the use of continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: 3-(4-Pyridinyl)acrylamide can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form various derivatives, including reduced pyridine rings.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted acrylamide derivatives.
科学的研究の応用
Chemistry: 3-(4-Pyridinyl)acrylamide is used as a building block in organic synthesis. It can be incorporated into more complex molecules through various chemical reactions, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential as a ligand in binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine: The compound’s structure suggests potential pharmacological activity. Research is ongoing to explore its use as an anti-inflammatory or anticancer agent.
Industry: In the industrial sector, 3-(4-Pyridinyl)acrylamide can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.
作用機序
The mechanism of action of 3-(4-Pyridinyl)acrylamide in biological systems involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
3-(2-Pyridinyl)acrylamide: Similar structure but with the pyridine ring attached at the 2-position.
3-(4-Chlorophenyl)acrylamide: Features a chlorophenyl group instead of a pyridinyl group.
3-(4-Methylpyridin-2-yl)acrylamide: Contains a methyl-substituted pyridine ring.
Uniqueness: 3-(4-Pyridinyl)acrylamide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the 4-position allows for distinct interactions with biological targets compared to its isomers or analogs.
特性
CAS番号 |
180526-67-4 |
|---|---|
分子式 |
C8H8N2O |
分子量 |
148.16 g/mol |
IUPAC名 |
(E)-3-pyridin-4-ylprop-2-enamide |
InChI |
InChI=1S/C8H8N2O/c9-8(11)2-1-7-3-5-10-6-4-7/h1-6H,(H2,9,11)/b2-1+ |
InChIキー |
ZECBTQHPPSOJPN-OWOJBTEDSA-N |
SMILES |
C1=CN=CC=C1C=CC(=O)N |
異性体SMILES |
C1=CN=CC=C1/C=C/C(=O)N |
正規SMILES |
C1=CN=CC=C1C=CC(=O)N |
同義語 |
2-Propenamide,3-(4-pyridinyl)-,(E)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-7H-pyrrolo[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B63168.png)
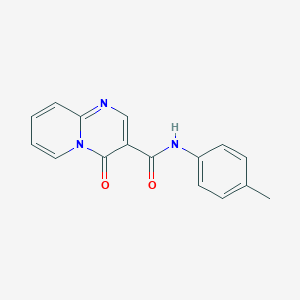
![N-[4-(7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepin-1-yl)phenyl]acetamide](/img/structure/B63171.png)
